3-Amino-4-(2-chlorophenyl)butyric Acid

Description

Context within Gamma-Aminobutyric Acid (GABA) Analog Chemistry

Gamma-aminobutyric acid (GABA) is a primary inhibitory neurotransmitter in the mammalian central nervous system. researchgate.net Consequently, molecules that mimic its structure, known as GABA analogs, have been a focal point of extensive research to modulate neurological activity. wikipedia.orgnih.gov 3-Amino-4-(2-chlorophenyl)butyric acid belongs to the class of β-substituted GABA analogs, where a substituent is placed at the beta position relative to the carboxylic acid group. wikipedia.org

The substitution of a phenyl ring on the GABA backbone, as seen in phenibut (β-phenyl-GABA), significantly enhances its lipophilicity, allowing it to cross the blood-brain barrier more effectively than GABA itself. nih.gov The further addition of a chlorine atom to the phenyl ring has been a key strategy in developing potent GABA receptor modulators. The position of the chlorine atom on the phenyl ring is crucial and can lead to different pharmacological profiles. acs.orgnih.gov While the para-chloro substituted isomer, baclofen (B1667701) (4-amino-3-(4-chlorophenyl)butyric acid), is a well-known muscle relaxant that acts as a potent agonist at GABAB receptors, the properties of the ortho-chloro isomer, this compound, are less extensively documented in comparative studies. wikipedia.orgnih.gov Nevertheless, the study of such positional isomers is fundamental to understanding the structure-activity relationships (SAR) within this class of compounds. acs.org

| Compound Name | Structure | Key Structural Feature |

|---|---|---|

| γ-Aminobutyric acid (GABA) | HOOC-CH₂-CH₂-CH₂-NH₂ | Endogenous Neurotransmitter |

| Phenibut | HOOC-CH₂-CH(C₆H₅)-CH₂-NH₂ | β-Phenyl substituted |

| Baclofen | HOOC-CH₂-CH(C₆H₄Cl)-CH₂-NH₂ | β-(4-chlorophenyl) substituted |

| This compound | HOOC-CH₂-CH(C₆H₄Cl)-CH₂-NH₂ | β-(2-chlorophenyl) substituted |

Significance as an Unnatural Amino Acid in Chemical Synthesis

Unnatural amino acids, which are not found in the 20 common proteinogenic amino acids, are invaluable building blocks in medicinal chemistry and chemical biology. nih.gov They offer a way to introduce novel chemical functionalities, steric constraints, and metabolic stability into peptides and other bioactive molecules. This compound, as a chiral β-amino acid, is a prime example of such a building block.

The synthesis of enantiomerically pure chiral β-amino acids is a significant area of research in organic chemistry. mdpi.com These compounds are key components in peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved pharmacological properties. The asymmetric synthesis of β-substituted γ-amino acids, including aryl derivatives, often involves sophisticated catalytic methods to control the stereochemistry. wikipedia.org The presence of the ortho-chlorophenyl group in this compound provides a specific lipophilic and electronic character that can be exploited in the design of new molecules.

Broad Academic Relevance in Organic Synthesis and Chemical Biology

The academic relevance of this compound extends to its use as a scaffold in the development of more complex molecular architectures. The amino and carboxylic acid groups provide convenient handles for further chemical modification, allowing for its incorporation into larger molecules through peptide coupling or other derivatization reactions.

In chemical biology, unnatural amino acids can be used as chemical probes to study biological processes. While specific applications of this compound as a chemical probe are not widely reported, its structural similarity to known neuromodulators suggests its potential in the investigation of GABAergic systems. The synthesis and study of such molecules contribute to the broader understanding of how small structural changes, like the position of a halogen atom, can impact biological activity. acs.org Research into the synthesis of chiral β-amino acids is crucial for generating a diverse library of building blocks for drug discovery and the development of tools for chemical biology research. mdpi.com

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂ClNO₂ |

| Molecular Weight | 213.66 g/mol |

| Chiral Centers | 1 |

| Functional Groups | Amino, Carboxylic Acid, Chlorophenyl |

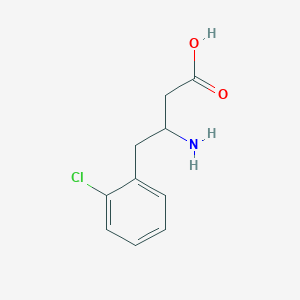

Structure

3D Structure

Properties

Molecular Formula |

C10H12ClNO2 |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

3-amino-4-(2-chlorophenyl)butanoic acid |

InChI |

InChI=1S/C10H12ClNO2/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14/h1-4,8H,5-6,12H2,(H,13,14) |

InChI Key |

URIOIHMVAXZFMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CC(=O)O)N)Cl |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies and Chemical Transformations

Strategies for Stereoselective Synthesis of 3-Amino-4-(2-chlorophenyl)butyric Acid Enantiomers and Analogs

The stereoselective synthesis of β-amino acids and their derivatives is a critical area of research due to the distinct pharmacological profiles often exhibited by different enantiomers. For analogs like baclofen (B1667701), the biological activity is known to reside almost exclusively in the (R)-enantiomer thieme-connect.comresearchgate.net. Consequently, significant effort has been dedicated to developing synthetic routes that provide access to enantiomerically pure forms of these compounds.

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled wikipedia.org. This strategy has been successfully applied to the synthesis of baclofen and its analogs.

One notable example involves the use of (R)-N-phenylpantolactam as a chiral auxiliary. In the synthesis of (R)-baclofen, the Michael addition of this chiral auxiliary to a nitrostyrene derivative proceeds with high diastereoselectivity. The resulting product can then be converted to the target molecule in high enantiomeric excess. The auxiliary is subsequently recovered for reuse thieme-connect.com. Evans' oxazolidinone auxiliaries are also widely used for stereoselective alkylations and aldol reactions, which can be adapted for the synthesis of chiral butyric acid derivatives wikipedia.org. Similarly, pseudoephedrine and pseudoephenamine have been employed as effective chiral auxiliaries in asymmetric alkylation reactions to produce enantiomerically enriched carboxylic acids nih.gov.

Table 1: Examples of Chiral Auxiliaries in the Asymmetric Synthesis of Baclofen Analogs

| Chiral Auxiliary | Key Reaction | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|

| (R)-N-phenylpantolactam | Michael Addition | >99% e.e. | thieme-connect.com |

| Oxazolidinones | Alkylation/Aldol Reactions | High d.e. | wikipedia.org |

| Pseudoephedrine | Alkylation | High d.e. | nih.gov |

Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis. Kinetic resolution, a key chemoenzymatic strategy, involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

For the synthesis of (R)-baclofen, α-chymotrypsin has been utilized for the enzymatic resolution of racemic methyl 3-(4-chlorophenyl)-4-nitrobutanoate. The enzyme selectively hydrolyzes the (S)-ester, leaving the desired (R)-ester unreacted with high enantiomeric purity (99.9% e.e.) thieme-connect.com. Lipases are also commonly employed for the kinetic resolution of racemic alcohols and their corresponding esters nih.gov. Dynamic kinetic resolution (DKR) is an advancement of this technique where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer nih.govresearchgate.net.

Table 2: Chemoenzymatic Resolution in the Synthesis of Baclofen Precursors

Asymmetric synthesis aims to create the desired stereocenter directly using a chiral catalyst or reagent. This approach avoids the need for resolving a racemic mixture, making it an efficient strategy.

For butyric acid derivatives, asymmetric Michael additions have proven effective. Organocatalysts, such as diphenylprolinol silyl (B83357) ether, can catalyze the enantioselective addition of nucleophiles to α,β-unsaturated aldehydes, which are precursors to the desired butyric acid structure mdpi.com. Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated γ-lactams is another powerful method for synthesizing chiral β-substituted γ-lactams, which can then be hydrolyzed to the corresponding γ-amino acids like (R)-baclofen mdpi.com.

Development of Racemic Synthetic Routes

While stereoselective syntheses are often preferred, racemic routes followed by resolution can be a practical approach, especially for industrial-scale production. A straightforward synthesis of (±)-baclofen starts from 4-chlorobenzaldehyde and malonic acid via a Knoevenagel condensation to form 3-(4-chlorophenyl)propenoic acid. Subsequent Michael addition of nitromethane followed by reduction of the nitro group and ester hydrolysis yields racemic baclofen chim.it. Another approach involves the regioselective ring-opening of an aziridine precursor tandfonline.comtandfonline.com. While these methods produce a mixture of enantiomers, they are often high-yielding and utilize readily available starting materials. The resulting racemic mixture can then be resolved using techniques such as diastereomeric salt formation with a chiral resolving agent, like (S)-α-phenylethylamine thieme-connect.com.

Key Chemical Reactions in the Formation of this compound Scaffolds

The construction of the core structure of this compound and its analogs relies on several key chemical transformations that allow for the introduction of the necessary functional groups and the creation of the carbon skeleton.

Regioselective reactions are crucial for ensuring that functional groups are introduced at the correct positions. In the context of synthesizing baclofen analogs, the ring-opening of aziridines is a key step. For instance, the synthesis of (±)-baclofen can be achieved through the regioselective ring-opening of N-tosyl-2-(p-chlorophenyl)-aziridine with allylmagnesium bromide tandfonline.comtandfonline.com. This reaction selectively opens the aziridine ring at the less substituted carbon, leading to the desired carbon framework. Subsequent oxidative cleavage of the terminal double bond and hydrolysis yields the final product. The regioselectivity of aziridine ring-opening is influenced by both steric and electronic factors of the substrate and the nucleophile.

[2+2] Cycloaddition and Other Addition Reactions

While specific examples of [2+2] cycloaddition reactions involving this compound are not extensively documented in readily available literature, the principles of such reactions are a cornerstone of organic synthesis. researchgate.net Cycloadditions, such as the Diels-Alder [4+2] reaction and the [2+2] cycloaddition, are powerful tools for constructing cyclic molecules. researchgate.net These reactions involve the concerted or stepwise combination of two unsaturated molecules to form a new ring. researchgate.net For a molecule like this compound, participation in such reactions would likely require derivatization to introduce the necessary unsaturated functionalities.

Other addition reactions are more directly relevant to the existing functional groups of the molecule. For instance, the aromatic chlorophenyl ring can undergo electrophilic addition reactions, although the chloro-substituent is deactivating. More commonly, addition reactions could target the carboxyl group after its conversion to a more reactive derivative, such as an acyl chloride or an ester.

Substitution Reactions Involving Amino and Carboxyl Groups

The amino and carboxyl groups of this compound are primary sites for substitution reactions, which are fundamental to its use as a building block in the synthesis of more complex molecules.

Amino Group Substitutions: The primary amino group is a potent nucleophile and readily undergoes substitution reactions. A crucial class of these reactions is acylation, where an acyl group is transferred to the nitrogen atom. This is the basis for introducing protecting groups like Boc and Fmoc, a process vital for controlled, stepwise synthesis, particularly in peptide chemistry. The nitrogen can also be alkylated or arylated under specific conditions, further expanding the molecular diversity that can be achieved from this starting material.

Carboxyl Group Substitutions: The carboxylic acid moiety can be converted into a variety of other functional groups through nucleophilic acyl substitution. Common transformations include:

Esterification: Reaction with an alcohol, typically under acidic conditions, yields an ester. This is often done to protect the carboxyl group or to modify the compound's solubility and reactivity.

Amide Formation: Reaction with an amine, usually mediated by a coupling agent (e.g., DCC, HATU), forms an amide bond. This is the fundamental reaction in peptide synthesis.

Acyl Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride, which is a key intermediate for synthesizing esters, amides, and other acid derivatives.

Protecting Group Strategies in Synthesis (e.g., Boc, Fmoc)

In multi-step syntheses involving this compound, particularly in the context of peptide synthesis, protecting the reactive amino group is essential to prevent unwanted side reactions and uncontrolled polymerization. peptide.com The two most widely used amino-protecting groups are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). peptide.com

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O). chemistrysteps.com It is characterized by its stability under basic and nucleophilic conditions but is easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). chemistrysteps.com This acid-lability is a key feature of the Boc strategy. chemistrysteps.com The use of a Boc protecting group ensures that reactions can be controlled in multi-step synthesis processes. nbinno.com

| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |

|---|---|---|

| Introduction Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Fmoc-Cl, Fmoc-OSu |

| Cleavage Condition | Mild Acid (e.g., Trifluoroacetic Acid, TFA) | Mild Base (e.g., 20% Piperidine in DMF) |

| Stability | Stable to bases and nucleophiles | Stable to acids |

| Key Advantage | Versatile and compatible with a wide range of reactions. | Orthogonal to acid-labile groups; deprotection can be monitored by UV. chempep.com |

Process Development and Scalability Considerations in Compound Preparation

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production involves significant challenges. Process development focuses on creating a synthetic route that is not only efficient but also safe, cost-effective, reproducible, and environmentally sustainable. Key considerations include the cost and availability of raw materials, the energy requirements of the process, and the management of waste streams.

Scalability requires a thorough investigation of reaction kinetics, thermodynamics, and mass transfer. A reaction that works well in a round-bottom flask may behave very differently in a large-scale reactor due to issues with heat dissipation and mixing. Therefore, process chemists and chemical engineers must re-evaluate and optimize every step of the synthesis. This includes selecting appropriate solvents that are effective, safe, and easily recoverable, as well as minimizing the number of synthetic steps and purification procedures to reduce cost and product loss.

Optimization of Reaction Conditions for Yield and Purity

Key parameters that are typically optimized include:

Temperature: Reaction rates are highly sensitive to temperature. Finding the optimal temperature balances reaction speed with the minimization of side reactions and decomposition.

Concentration: The concentration of reactants can influence reaction kinetics and equilibrium position.

Catalyst: The choice and amount of catalyst can dramatically affect reaction efficiency and selectivity.

Solvent: The solvent system can impact reactant solubility, reaction rate, and even the reaction pathway.

pH: For reactions in aqueous media or those involving acidic or basic intermediates, pH control is crucial for maximizing yield and preventing unwanted side reactions.

Reaction Time: Monitoring the reaction progress allows for quenching it at the point of maximum product formation, avoiding the degradation of the desired compound.

| Parameter | Objective of Optimization | Typical Considerations |

|---|---|---|

| Temperature | Maximize reaction rate while minimizing side products/decomposition. | Exothermic/endothermic nature of the reaction, stability of reactants and products. |

| Solvent | Ensure solubility of reactants, facilitate reaction, and simplify product isolation. | Polarity, boiling point, safety, and environmental impact. |

| Catalyst | Increase reaction rate and/or selectivity. | Catalyst loading, turnover number, and potential for product contamination. |

| pH | Maintain the optimal ionization state of reactants and intermediates. | Use of buffers, pKa values of functional groups. |

| Reaction Time | Achieve maximum conversion without product degradation. | Reaction monitoring via techniques like TLC, HPLC, or GC. |

Synthesis of Key Intermediates in Chlorophenyl Butyric Acid Pathways

The synthesis of this compound and its analogues relies on the efficient preparation of several key intermediates. The specific pathway chosen often depends on the desired stereochemistry and the availability of starting materials.

One common strategy for synthesizing β-amino acids involves the use of chiral precursors or asymmetric synthesis methods. For instance, a synthetic route might start from L-methionine, which is converted in several steps into a chiral aziridine. figshare.com This intermediate can then undergo ring-opening with a Grignard reagent derived from 2-chlorobromobenzene to introduce the chlorophenyl group at the correct position. Subsequent chemical transformations would then yield the final product. figshare.com

Iii. Structural Elucidation and Theoretical Investigations

Spectroscopic Characterization Techniques for Molecular Structure

Spectroscopic methods are instrumental in the elucidation of molecular structures. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FT-IR, FT-Raman) offer a window into the atomic-level architecture of compounds like 3-Amino-4-(2-chlorophenyl)butyric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are employed to map out the connectivity and chemical environment of each atom.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the chlorophenyl ring and the butyric acid chain. The aromatic protons on the 2-chlorophenyl group would typically appear in the downfield region (around 7.0-7.5 ppm) due to the deshielding effect of the aromatic ring current. The specific splitting patterns of these signals would provide information about the substitution pattern on the ring. The protons on the aliphatic chain—at positions 2, 3, and 4—would resonate at higher fields. The proton at C3, being adjacent to the amino group, and the protons at C4, adjacent to the phenyl ring, would exhibit characteristic chemical shifts and coupling patterns that confirm their relative positions. The protons on the C2 carbon, adjacent to the carboxylic acid group, would also have a distinct resonance.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving rise to a separate signal. The carbonyl carbon of the carboxylic acid is typically found in the most downfield region (around 170-180 ppm). The carbons of the 2-chlorophenyl ring would appear in the aromatic region (approximately 120-140 ppm), with the carbon atom bonded to the chlorine showing a characteristic shift. The aliphatic carbons (C2, C3, and C4) would be observed at higher field strengths. For comparison, the chemical shifts in butanoic acid show the carbonyl carbon at a high chemical shift, with the adjacent carbons showing progressively lower shifts as the distance from the electron-withdrawing carboxyl group increases. docbrown.infodocbrown.info A similar trend would be anticipated for the butyric acid chain in the title compound, modulated by the effects of the amino and chlorophenyl substituents.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₄Cl) | 7.0 - 7.5 | Multiplets |

| CH (C3) | ~3.0 - 3.5 | Multiplet |

| CH₂ (C2) | ~2.3 - 2.8 | Multiplet |

| CH₂ (C4) | ~2.7 - 3.2 | Multiplet |

| NH₂ | Variable | Broad Singlet |

| COOH | > 10 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Group | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carboxylic Acid) | 170 - 180 |

| Aromatic (C-Cl) | ~130 - 135 |

| Aromatic (C-H) | 125 - 130 |

| Aromatic (C-C₄) | ~138 - 142 |

| C3 (CH-NH₂) | 50 - 60 |

| C4 (CH₂-Ar) | 40 - 50 |

| C2 (CH₂-COOH) | 35 - 45 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is pivotal for identifying the functional groups within a molecule and probing its conformational isomers. These two techniques are often complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. nih.gov

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group, which often overlaps with the N-H stretching vibrations of the amino group, typically seen between 3300 and 3500 cm⁻¹. A strong absorption around 1700-1725 cm⁻¹ is characteristic of the C=O stretching of the carboxylic acid. The bending vibrations of the N-H group would appear around 1600 cm⁻¹. The C-Cl stretching vibration of the chlorophenyl group is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

The FT-Raman spectrum would provide complementary data. The aromatic C-H stretching vibrations are usually prominent around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to strong bands in the 1400-1600 cm⁻¹ region. The symmetric stretching of the carboxylate group, if the molecule exists as a zwitterion, would be a strong feature in the Raman spectrum. Studies on similar molecules, such as 3-furan-2-yl-4-phenyl-butyric acid, have utilized FT-IR and FT-Raman to provide a complete vibrational assignment. tsijournals.com

Table 3: Expected Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (FT-Raman) |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | Weak |

| N-H (Amine) | Stretching | 3300-3500 | Moderate |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 (strong) | Moderate |

| N-H (Amine) | Bending | ~1600 | Weak |

| C=C (Aromatic) | Stretching | 1400-1600 | Strong |

| C-Cl | Stretching | 600-800 | Moderate |

Advanced Computational Chemistry Studies on this compound and Derivatives

Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of molecular properties. Methods like Density Functional Theory (DFT) are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules.

Density Functional Theory (DFT) Calculations for Electronic and Geometric Parameters

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. By optimizing the molecular geometry, DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy. For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide the most stable conformation of the molecule. These calculations are essential for interpreting experimental spectroscopic data and understanding the molecule's three-dimensional shape. Similar computational approaches have been successfully applied to study the conformational space of related molecules. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) to empty (acceptor) orbitals, which corresponds to stabilizing hyperconjugative interactions. For this compound, NBO analysis can quantify the strength of intramolecular hydrogen bonds, such as a potential interaction between the amino group and the carboxylic acid. It also reveals the nature of the bonding in the chlorophenyl ring and the butyric acid chain. The stabilization energies calculated from NBO analysis provide a quantitative measure of these electronic interactions. NBO analysis is a standard tool in computational studies of similar organic molecules to understand their electronic structure. researchgate.netchalcogen.ro

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Insights

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilic character), while the LUMO is the orbital that is most likely to accept electrons (electrophilic character).

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the phenyl ring, while the LUMO is likely to be centered on the electron-withdrawing carboxylic acid group and the chlorophenyl ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. aimspress.com DFT calculations can provide the energies of the HOMO and LUMO, as well as visualizations of their spatial distribution, offering valuable insights into the potential reactive sites of the molecule. The influence of substituents on the HOMO-LUMO gap has been a subject of interest in many computational studies. nih.gov

Table 4: Illustrative Calculated Electronic Properties from DFT (Hypothetical Data)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Absence of Specific Research Data

Despite a comprehensive search for scholarly articles and theoretical investigations, no specific studies detailing the noncovalent interactions and molecular electrostatic potential of this compound could be located.

Similarly, the analysis of noncovalent interactions is vital for comprehending the three-dimensional structure and binding affinities of a molecule. These interactions, although weaker than covalent bonds, are critical in determining the conformation of a molecule and its interactions with other molecules, such as receptors or enzymes.

While computational studies have been conducted on related GABA analogues and other structurally distinct compounds, the direct application of those findings to this compound would be inappropriate and scientifically unsound. The specific placement of the chloro-substituent on the phenyl ring significantly influences the electronic and steric properties of the molecule, meaning that data from analogues cannot be reliably extrapolated.

Therefore, due to the absence of published research specifically focused on the noncovalent interactions and molecular electrostatic potential of this compound, this section cannot be developed with the required scientific accuracy and detailed findings.

Iv. Derivatization Strategies and Scaffold Modifications

Chemical Derivatization of Amino and Carboxyl Moieties for Analog Development

The amino (NH₂) and carboxyl (COOH) groups are primary targets for derivatization, as they are crucial for the molecule's chemical reactivity and biological interactions. nih.govresearchgate.net The derivatization of these moieties is a common strategy for developing analogs of γ-aminobutyric acid (GABA) and related compounds. nih.govresearchgate.net

The primary amine can be modified through various reactions, such as acylation, alkylation, and the formation of Schiff bases or amides. For instance, protecting the amino group with moieties like benzyloxycarbonyl (Cbz) or t-butyloxycarbonyl (Boc) is a common step in the synthesis of more complex derivatives. google.comgoogle.com For example, the synthesis of (3R)-3-[(1,1-dimethylethoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid involves the use of a Boc protecting group on the amino function. google.com

The carboxyl group can be converted into esters, amides, or acid chlorides to create a range of functional analogs. nih.gov These modifications can significantly alter the compound's polarity, solubility, and ability to cross biological membranes. High-performance liquid chromatography (HPLC) methods often rely on the derivatization of either the amine or acid group to improve detection sensitivity and selectivity in biological samples and pharmaceutical preparations. nih.govresearchgate.net

A key application of this derivatization is in the preparation of advanced intermediates for other high-value compounds. For example, derivatives of 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid serve as crucial intermediates for dipeptidyl peptidase-4 (DPP-4) inhibitors. google.com This process typically involves protecting the amino group, activating the carboxyl group with a condensation agent, and then reacting it with an amine. google.com

| Derivatization Target | Reagent/Method | Resulting Functional Group | Purpose |

| Amino Group | BOC-anhydride | Boc-protected amine | Intermediate for synthesis google.com |

| Amino Group | Benzyloxycarbonyl chloride | Cbz-protected amine | Protecting group for synthesis google.com |

| Carboxyl Group | Carbonyldiimidazole (CDI) | Activated acyl-imidazole | Condensation reaction intermediate google.com |

| Carboxyl Group | Thionyl chloride | Acid chloride | Synthesis of amides and esters |

| Amino/Carboxyl Group | HPLC derivatizing agents | Fluorescent/UV-active adduct | Analytical determination nih.gov |

Exploration of Substituent Effects on the Aryl Ring of Butyric Acid Analogs

Modifying the substituents on the phenyl ring of butyric acid analogs has been a fruitful strategy for tuning their biological activity and selectivity. The position and nature of the substituent on the aryl ring can dramatically influence the molecule's interaction with biological targets. nih.gov

For the parent compound, the chlorine atom at the ortho-position (2-position) of the phenyl ring is a key feature. Research into related GABA analogs has shown that both the type and position of halogen substituents are critical. nih.gov For instance, moving the chloro-substituent to other positions on the phenyl ring was found to be detrimental to the selectivity of certain analogs. nih.gov

Studies on β-aryl-γ-nitrobutyric acids, which are precursors to chiral GABA analogs, have demonstrated the importance of the aryl group in biological activity. researchgate.net The synthesis of these compounds often involves the Michael addition of a nucleophile to a β-nitrostyrene, where the substituents on the styrene's phenyl ring dictate the properties of the final product. researchgate.netmdpi.com

The electronic properties of the substituents play a significant role. Electron-withdrawing groups, like the chlorine in 3-amino-4-(2-chlorophenyl)butyric acid or fluorine in its analogs, can affect the acidity and binding interactions of the molecule. Conversely, electron-donating groups can also be used to probe the electronic requirements of receptor binding sites.

The following table summarizes findings on aryl ring substitutions in related analogs:

| Original Substituent | New Substituent/Position | Observation | Reference |

| 2-chloro | 2-fluoro | Showed promising functional selectivity for the α2 subtype of the GABA-A receptor. | nih.gov |

| 2-chloro | Trifluoromethyl | Resulted in maximal efficacy but with no selectivity. | nih.gov |

| Phenyl | 2,5-dimethylphenyl | Led to positive results for α2 and α3 PAM efficacy on the GABA-A receptor. | nih.gov |

| 4-chlorophenyl | 2,4-dichlorophenyl | Steric hindrance from the additional chlorine atom was noted to reduce solubility. |

Butyric Acid Backbone Derivatization and Scaffold Modifications

Beyond the terminal functional groups and the aryl ring, the butyric acid backbone itself offers opportunities for derivatization. Modifications to this carbon chain can alter the molecule's conformation and spatial orientation, which is often critical for biological activity.

Introducing substituents at the β-position of the GABA backbone is a well-established strategy to improve the lipophilic character of the compounds. mdpi.comnih.gov This is exemplified by clinically relevant drugs where an alkyl or aryl group is attached at this position. nih.govresearchgate.net The absolute configuration of this substitution is often crucial for biological activity. mdpi.com

Another approach involves incorporating the nitrogen atom into a heterocyclic scaffold, creating novel GABA analogs. nih.gov This strategy maintains the core GABA backbone while introducing new structural constraints and potential interaction points. In one study, the nitrogen was embedded into scaffolds like indoline, and the resulting compounds were evaluated as GABA-AT inhibitors. nih.gov

Furthermore, the entire butyric acid scaffold can be replaced or integrated into a larger, more complex framework. For example, 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids have been developed as a novel scaffold for inhibiting glutamine transport. nih.gov In other work, a butanoic acid derivative was used as a starting material to synthesize new heterocyclic compounds, such as pyridazinones, by reacting it with hydrazines. mdpi.com

Design and Synthesis of Beta-Amino Acid Analogs and Homologs

This compound is a β-amino acid, a class of compounds that has garnered significant interest in medicinal chemistry. mdpi.com Unlike their α-amino acid counterparts that make up natural proteins, β-amino acids have an additional carbon atom between the amino and carboxyl groups. illinois.edu This structural difference makes them valuable in creating peptide mimics (peptidomimetics) with improved metabolic stability. illinois.edu

The synthesis of β-amino acid derivatives is an active area of research. illinois.edu Key synthetic strategies include:

Asymmetric Michael Addition: This is a widely used method for preparing β-substituted GABA derivatives. It involves the addition of a nucleophile to an α,β-unsaturated compound, often a nitroalkene, to create the desired carbon skeleton with controlled stereochemistry. mdpi.com

Arndt-Eistert Homologation: This classic method can be used to extend an α-amino acid into a β-amino acid by inserting a methylene (B1212753) (-CH2-) unit. illinois.edu

Catalytic Methods: Modern approaches include palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines, which allow for the synthesis of β-amino acids from simple building blocks. illinois.edu

The design of novel β-amino acid analogs often focuses on creating specific three-dimensional structures. For instance, researchers have designed and synthesized long-chain β-peptides that can fold into stable, higher-order structures like tetramers, mimicking the complexity of natural proteins. nih.govnih.gov An example is a 28-residue β-peptide that was synthesized and shown to self-assemble into a tetrameric bundle. nih.govnih.gov

Supramolecular Assembly and Material Applications of Amino Acid Derivatives

Amino acids and their derivatives, including structures related to this compound, can self-assemble into ordered nanostructures through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. mdpi.comnih.gov This self-assembly process can lead to the formation of soft materials such as hydrogels. mdpi.comnih.gov

For example, certain amino acid derivatives can be induced to self-assemble into supramolecular hydrogels in the presence of enzymes. nih.gov In one study, the enzyme α-chymotrypsin promoted the formation of nanofibers and subsequent hydrogelation from amino acid ester derivatives. nih.gov The resulting hydrogels consist of long nanofibers, and their formation is driven by specific enzyme-substrate interactions. nih.gov

The structure of the amino acid derivative is a key factor in the resulting supramolecular assembly. Amphiphilic derivatives of N-methylated amino acids have been shown to form various structures, including nanofibers, microtubules, and vesicles, depending on the pH and whether the molecule is a monomer or a dimer. rsc.org

In the solid state, molecules like (R)-baclofen, which is (R)-4-amino-3-(4-chlorophenyl)butanoic acid, crystallize into well-defined structures held together by strong hydrogen bonds and other non-classical interactions. nih.gov The zwitterionic nature of these molecules in the crystal lattice facilitates the formation of extensive intermolecular networks. nih.gov These ordered assemblies are fundamental to the field of crystal engineering and could have applications in the development of new materials. mdpi.com

The ability of these molecules to form ordered structures makes them potential building blocks for functional biomaterials that could be used in applications such as drug delivery or tissue regeneration. nih.govrsc.org

V. Chemical Biology Investigations of Molecular Interactions

Characterization of Interactions with Enzyme Systems

The metabolic profile of a compound, largely determined by its interactions with enzyme systems, is a key aspect of its chemical biology. For analogues of 3-Amino-4-(2-chlorophenyl)butyric acid, such as baclofen (B1667701), research indicates a notable lack of significant interaction with the cytochrome P450 (CYP) enzyme system. youtube.comnih.gov This is a significant characteristic, as the CYP enzymes are responsible for the metabolism of many drugs, and interactions can lead to altered efficacy or adverse effects. sps.nhs.uk Baclofen is primarily eliminated unchanged by the kidneys, which makes it a useful option in cases of impaired liver function or when trying to avoid drug-drug interactions mediated by CYP enzymes. youtube.comnih.gov

While interactions with the CYP450 system appear minimal, research into related GABA analogues like phenibut suggests potential interactions with other enzymes. For instance, studies have explored whether phenibut affects GABA-transaminase, an enzyme involved in the degradation of the neurotransmitter GABA. youtube.com Inhibition of this enzyme could lead to increased GABA levels in certain brain regions. youtube.com However, a definitive and detailed profile of this compound's interaction across a broader range of metabolic enzymes remains a subject for further detailed investigation. There are no major reported interactions between the analogue baclofen and proteolytic enzymes. hellopharmacist.com

Research on Receptor Binding and Selectivity

The primary molecular target for this compound and its structural relatives is the γ-aminobutyric acid type B (GABA-B) receptor. wikipedia.orgwikipedia.org Unlike GABA-A receptors, which are ligand-gated ion channels, GABA-B receptors are G-protein coupled receptors (GPCRs) that modulate neurotransmission in a slower, more prolonged manner. wikipedia.org

Research focuses on quantifying the binding affinity and selectivity of these compounds. Affinity is often measured by the half-maximal inhibitory concentration (IC50) or the antagonist equilibrium dissociation constant (pA2). For example, the GABA-B antagonist saclofen, a sulphonic acid analogue of baclofen, competitively inhibits the binding of baclofen to rat cerebellar membranes with an IC50 of 7.8 μM. medchemexpress.comhellobio.com Further studies have determined pA2 values for various antagonists at the GABA-B receptor, providing a comparative measure of their potency. nih.govuq.edu.auflinders.edu.au

Stereoselectivity is a critical factor in receptor binding. For many of these compounds, only one of the enantiomers is pharmacologically active. In the case of saclofen, the (R)-stereoisomer is the active form that binds to the GABA-B receptor, while the (S)-stereoisomer does not. wikipedia.org Similarly, (R)-phenibut displays a much higher affinity for the GABA-B receptor than its (S)-enantiomer. wikipedia.org This highlights the specific three-dimensional conformation required for effective interaction with the receptor's binding site. Some related compounds also exhibit binding activity at the α2δ subunit of voltage-dependent calcium channels, classifying them as gabapentinoids. wikipedia.org

| Compound | Receptor Target | Binding Affinity / Potency | Reference |

|---|---|---|---|

| Saclofen | GABA-B (Antagonist) | IC50 = 7.8 μM (vs. Baclofen binding) | medchemexpress.comhellobio.com |

| Saclofen | GABA-B (Antagonist) | pA2 ≈ 5.3 | nih.gov |

| 2-Hydroxysaclofen | GABA-B (Antagonist) | pA2 = 5.0 | nih.govnih.gov |

| (S)-2-Hydroxysaclofen | GABA-B (Antagonist) | pA2 = 5.2 (ileum); pA2 = 4.3 (hippocampus) | nih.gov |

| 3-Amino-2-(4-chlorophenyl)-nitropropane | GABA-B (Agonist) | IC50 = 9.2 μM (guinea-pig ileum) | nih.gov |

| 2-Amino-2-(4-chlorophenyl)ethanesulfonic acid | GABA-B (Antagonist) | pA2 = 4.0 | uq.edu.auflinders.edu.au |

Elucidation of Molecular Mechanisms Modulating Biochemical Pathways

Upon binding of an agonist like baclofen or phenibut to the GABA-B receptor, a cascade of intracellular events is initiated. The GABA-B receptor is coupled to the Gi/o class of heterotrimeric G-proteins. wikipedia.org Activation of the receptor causes the G-protein to dissociate into its Gα and Gβγ subunits, which then modulate downstream effectors.

Computational Molecular Docking for Ligand-Target Predictions

Computational molecular docking is a powerful tool used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov This technique allows researchers to visualize the interactions between a ligand, such as this compound, and the amino acid residues within the binding pocket of its target, like the GABA-B receptor.

While specific molecular docking studies for this compound are not extensively published, the methodology is widely applied to understand ligand-receptor interactions for related systems, such as dopamine (B1211576) receptors. nih.gov Such studies can reveal key intermolecular contacts, including hydrogen bonds and steric interactions, that account for a ligand's binding affinity and selectivity. nih.gov By modeling these interactions, computational approaches can explain why certain structural modifications enhance or diminish a compound's activity and why some ligands are selective for one receptor subtype over another. nih.gov For example, docking models can illustrate how the presence and position of the chlorophenyl group on the butyric acid backbone influences its fit within the GABA-B receptor's binding site compared to other analogues. These predictive models are invaluable for the rational design of new compounds with improved pharmacological properties.

Vi. Analytical Methodologies for Research and Characterization

Chromatographic Separation and Detection Techniques for Compound Analysis

Chromatography is the cornerstone for separating 3-Amino-4-(2-chlorophenyl)butyric acid from complex mixtures, such as reaction intermediates or biological matrices. The choice of technique depends on the sample complexity, the required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Due to the compound's polar nature, containing both an amino and a carboxylic acid group, reverse-phase (RP) HPLC is the most common approach.

Methodologies often involve using a C18 stationary phase, which separates compounds based on their hydrophobicity. To achieve adequate retention and symmetrical peak shape for this polar, zwitterionic compound, the mobile phase composition is critical. Typically, a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer is used. The pH of the buffer is adjusted to suppress the ionization of either the carboxylic acid or the amino group, thereby increasing its retention on the non-polar stationary phase.

For enhanced detection and separation, derivatization is a common strategy. Reagents like dansyl chloride can be reacted with the primary amino group to yield a highly fluorescent derivative, significantly improving detection limits when using a fluorescence detector. mdpi.com Alternatively, the carboxylic acid group can be targeted. Detection is commonly performed using a Photo Diode Array (PDA) detector, which provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. pom.go.id

Table 1: Typical HPLC Parameters for Amino Acid Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size pom.go.id |

| Mobile Phase | A: 0.05 M Acetic Buffer (pH 5.9) pom.go.idB: Acetonitrile pom.go.id |

| Gradient | Isocratic (e.g., 80:20 A:B) or Gradient elution pom.go.id |

| Flow Rate | 1.0 mL/min pom.go.id |

| Column Temperature | 40°C pom.go.id |

| Detection | Photo Diode Array (PDA) or Fluorescence Detector (post-derivatization) |

| Injection Volume | 10-20 µL |

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and thermal instability. The high temperatures required for vaporization in the GC inlet can lead to decomposition of the molecule before it reaches the analytical column.

Therefore, chemical derivatization is a mandatory step to convert the non-volatile amino acid into a thermally stable and volatile derivative suitable for GC analysis. nih.gov This is typically achieved by reacting the polar functional groups (the amino and carboxyl groups) with a derivatizing agent. Common derivatization strategies include:

Esterification: The carboxylic acid group is converted into an ester (e.g., a methyl or ethyl ester).

Acylation/Silylation: The amino group is converted into an amide or a silyl (B83357) derivative using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Once derivatized, the compound can be separated on a low to mid-polarity capillary column and detected by a mass spectrometer. GC/MS provides excellent chromatographic resolution and, through mass spectrometry, yields structural information based on the fragmentation pattern of the analyte, allowing for confident identification. nih.gov Chemical derivatization with specific reagents can significantly enhance ionization efficiency and sensitivity. nih.gov

Table 2: Potential GC/MS Parameters for Derivatized Amino Acid Analysis

| Parameter | Description |

|---|---|

| Derivatization Reagent | N-methylbenzylamine or silylating agents (e.g., BSTFA) nih.gov |

| Column | Fused-silica capillary column with a non-polar or semi-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250-280°C |

| Oven Program | Temperature gradient from ~100°C to 300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection Mode | Full Scan for identification or Selected Ion Monitoring (SIM) for quantification |

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), stands as one of the most powerful and sensitive techniques for the analysis of this compound. mdpi.com This method combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometric detection. waters.com

The compound can be analyzed with or without derivatization. For underivatized analysis, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase for retaining highly polar compounds. nih.gov However, derivatization is often employed to improve chromatographic retention on standard reversed-phase columns and enhance ionization efficiency. mdpi.comnih.gov Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) or proprietary reagents like AccQ•Tag can be used to target the carboxylic acid or amino groups, respectively. waters.comshimadzu.com

Electrospray ionization (ESI) is the most common ionization source used for this type of molecule, typically operating in positive ion mode ([M+H]+) to detect the protonated molecule. waters.com For quantitative studies, tandem mass spectrometry (MS/MS) is used in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion) is selected and fragmented, and a specific product ion is monitored. This process provides exceptional specificity and allows for quantification at very low levels, even in complex biological matrices. waters.comcapes.gov.br

Table 3: Example LC-MS/MS Method Parameters

| Parameter | Description |

|---|---|

| LC System | Ultra-High Performance Liquid Chromatography (UPLC/UHPLC) waters.comnih.gov |

| Column | ACQUITY UPLC HSS T3, 1.8 µm waters.com or equivalent RP column |

| Mobile Phase | A: Water with 0.1% Formic Acid waters.comB: Acetonitrile with 0.1% Formic Acid waters.com |

| Flow Rate | 0.4-0.6 mL/min waters.com |

| Derivatization (optional) | AccQ•Tag Ultra for amino groups or 3-NPH/4-Cl-o-PD for carboxyl groups mdpi.comwaters.com |

| MS System | Triple Quadrupole Mass Spectrometer (TQ-S) waters.com |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) waters.com |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) mdpi.comwaters.com |

| Capillary Voltage | 1-3 kV waters.com |

Spectrophotometric and Spectrofluorimetric Analytical Methods

Spectrophotometric methods are based on the principle that molecules absorb light at specific wavelengths. The 2-chlorophenyl group in this compound acts as a chromophore, allowing for direct quantification using UV-Vis spectrophotometry. While this method is simple and rapid, it often lacks the specificity required for analysis in complex mixtures, as other compounds may absorb at similar wavelengths.

To overcome this limitation and significantly increase sensitivity, spectrofluorimetric methods can be employed. These methods require the compound to be fluorescent or to be converted into a fluorescent derivative. Since the native molecule is not strongly fluorescent, derivatization is necessary. As mentioned previously, reagents such as dansyl chloride react with the primary amine to produce a highly fluorescent product. mdpi.com The intensity of the emitted fluorescence is directly proportional to the concentration of the compound, enabling highly sensitive and selective quantification.

Development and Validation of Analytical Protocols for Purity and Identity Assessment

The development of a robust analytical method is incomplete without rigorous validation to ensure its performance is suitable for its intended purpose. Method validation demonstrates that the analytical protocol is accurate, precise, and reliable for the purity and identity assessment of this compound. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. pom.go.id

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r) close to 1.0 is desired. pom.go.id

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, with typical acceptance criteria between 90-110%. pom.go.idmdpi.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval. pom.go.id

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, different equipment). waters.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pom.go.id

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 4: Representative Analytical Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Example Finding | Typical Acceptance Criteria |

|---|---|---|

| Linearity (Correlation Coefficient, r) | 0.99 - 1.0 pom.go.idmdpi.com | ≥ 0.99 |

| Accuracy (% Recovery) | 99.06% - 101.05% pom.go.id | 90% - 110% (or 80-120% at limits) |

| Precision (RSD%) | Intra-day: 0.59% - 1.92% pom.go.id | ≤ 2% (or higher depending on concentration) |

| Limit of Quantitation (LOQ) | 0.07% pom.go.id or < 2 µM waters.com | Defined based on analytical need |

| Specificity | No interference from matrix or related impurities pom.go.id | Resolution > 1.5 between adjacent peaks |

Applications of 3 Amino 4 2 Chlorophenyl Butyric Acid As a Chemical Building Block and Research Tool

The unique structural characteristics of 3-Amino-4-(2-chlorophenyl)butyric acid, featuring a chiral center, a flexible butyric acid chain, and a substituted aromatic ring, make it a valuable and versatile building block in various fields of chemical research and development. Its utility spans from the construction of complex molecular architectures to the fine-tuning of biologically active ligands.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.